6-Amino-4-oxo-1,4-dihydropyrimidine-2-carboxylic acid
Overview
Description
6-Amino-4-oxo-1,4-dihydropyrimidine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are essential components of nucleic acids, such as DNA and RNA, and play a crucial role in various biological processes
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and proteins, influencing their function .
Mode of Action
It’s known that similar compounds can selectively react with certain nucleobases in dna and rna .
Biochemical Pathways
Related compounds have been found to influence various biological activities, including antiviral, anti-inflammatory, and antitumor effects .
Result of Action
Related compounds have shown a range of pharmacological effects, including antiviral activity .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can affect the activity of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-oxo-1,4-dihydropyrimidine-2-carboxylic acid typically involves the condensation of urea with malonic acid derivatives under acidic or basic conditions. One common method is the Biginelli reaction, which involves the cyclocondensation of urea, an aldehyde, and a β-keto ester in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-4-oxo-1,4-dihydropyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and amines are used under various conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidines, which can have different biological and chemical properties .
Scientific Research Applications
6-Amino-4-oxo-1,4-dihydropyrimidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for nucleotide analogs.
Industry: The compound is used in the synthesis of dyes, agrochemicals, and other industrial products
Comparison with Similar Compounds
- 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carboxylic acid
- 6-Methyl-4-oxo-1,4-dihydropyrimidine-2-carboxylic acid
- 4-Oxo-1,4-dihydropyrimidine-2-carboxylic acid
Comparison: 6-Amino-4-oxo-1,4-dihydropyrimidine-2-carboxylic acid is unique due to the presence of an amino group at the 6th position, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may lack this functional group or have different substituents .
Properties
IUPAC Name |
4-amino-6-oxo-1H-pyrimidine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c6-2-1-3(9)8-4(7-2)5(10)11/h1H,(H,10,11)(H3,6,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWFGSKGKRUMGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(NC1=O)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90288597 | |
Record name | 6-amino-4-oxo-1,4-dihydropyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90288597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5177-21-9 | |
Record name | 4-Amino-1,6-dihydro-6-oxo-2-pyrimidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5177-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 56801 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005177219 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC56801 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56801 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-amino-4-oxo-1,4-dihydropyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90288597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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